molecular formula C23H18N4O6 B5171219 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole

3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B5171219
M. Wt: 446.4 g/mol
InChI Key: TXPLAFSIWUPBRF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole exhibits significant biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is its ability to exhibit anti-inflammatory and anti-tumor effects. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole. One of the major areas of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Additionally, the development of new synthesis methods for this compound can help to overcome its limitations and improve its potential for use in scientific research.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxyphenylhydrazine with 3-nitrobenzoyl chloride and 3-nitrobenzaldehyde in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicine, where it has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6/c1-33-20-10-8-15(9-11-20)21-14-22(16-4-2-6-18(12-16)26(29)30)25(24-21)23(28)17-5-3-7-19(13-17)27(31)32/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPLAFSIWUPBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole

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